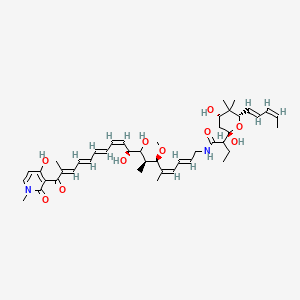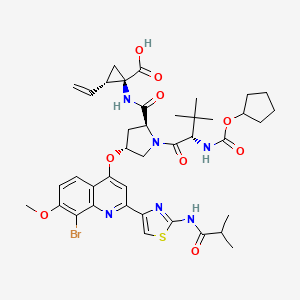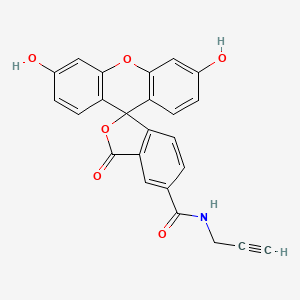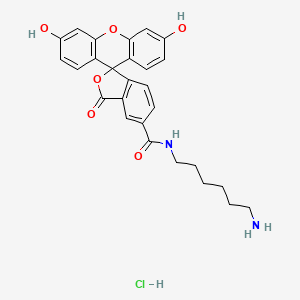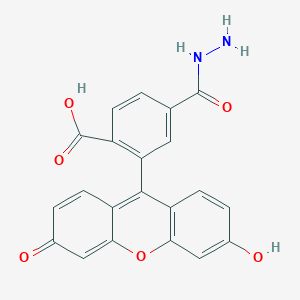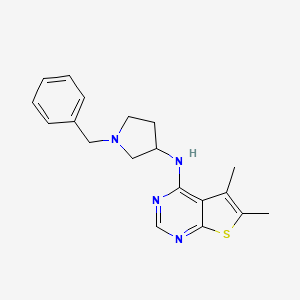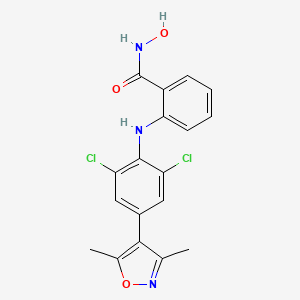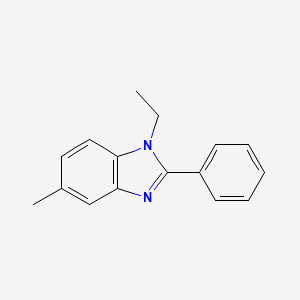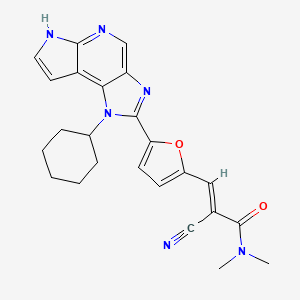
FM-381
Übersicht
Beschreibung
FM-381 is a Chemical Probe For JAK3 and JAK3 specific reversible covalent inhibitor.
Wissenschaftliche Forschungsanwendungen
JAK3-Hemmung
FM-381 ist ein hochpotenter und selektiver Inhibitor der Januskinase 3 (JAK3) {svg_1} {svg_2}. Es zielt auf das einzigartige Cys909 an der Gatekeeper-Position in JAK3 {svg_3}. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von JAK3 in verschiedenen biologischen Prozessen und Krankheiten.
Selektivität gegenüber anderen JAKs
This compound zeigt eine signifikante Selektivität gegenüber anderen Mitgliedern der JAK-Familie. Es zeigt eine 400-, 2700- und 3600-fache Selektivität gegenüber JAK1, JAK2 bzw. TYK2 {svg_4}. Diese Selektivität ist entscheidend für die Untersuchung der spezifischen Effekte der JAK3-Hemmung ohne Einmischung anderer JAKs.
Studium von Autoimmunerkrankungen
Da JAK3 hauptsächlich in Immunzellen exprimiert wird, kann this compound für das Studium von Autoimmunerkrankungen verwendet werden {svg_5}. Durch die Hemmung von JAK3 kann es Forschern helfen zu verstehen, wie diese Kinase zur Pathogenese dieser Krankheiten beiträgt.
Krebsforschung
JAK3 wurde in verschiedenen Krebsarten in Verbindung gebracht. Daher kann this compound in der Krebsforschung verwendet werden, um die Rolle von JAK3 bei der Entstehung von Krebs zu untersuchen und das Potenzial von JAK3 als therapeutisches Ziel zu bewerten {svg_6}.
Arzneimittelentwicklung
Die hohe Potenz und Selektivität von this compound machen es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung {svg_7}. Es könnte als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf JAK3 abzielen.
Studium von entzündlichen Erkrankungen
JAK3 spielt eine Schlüsselrolle bei der Signaltransduktion vieler Zytokine, die an Entzündungen beteiligt sind. Daher kann this compound für das Studium von entzündlichen Erkrankungen verwendet werden, um die Rolle von JAK3 zu verstehen und potenzielle therapeutische Strategien zu entwickeln {svg_8}.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does FM-381 interact with JAK3 and what are the downstream effects of this interaction?
A: this compound selectively targets JAK3, a tyrosine kinase involved in immune signaling. It achieves this selectivity by binding to a unique arginine pocket near the ATP binding site of JAK3, a feature not found in other JAK isoforms [, ]. This interaction inhibits JAK3 activity, thereby disrupting downstream signaling pathways reliant on JAK3, such as the JAK/STAT pathway [, ].
Q2: What are the structural characteristics of this compound that contribute to its selectivity for JAK3?
A: The selectivity of this compound for JAK3 stems from its unique structural features. Specifically, a nitrile substituent present in this compound interacts with arginine residues in JAK3, inducing the formation of a novel binding pocket []. This arginine pocket is absent in other JAK isoforms, explaining the high selectivity of this compound for JAK3 over other kinases [].
Q3: What research has been conducted on improving the pharmacokinetic properties of this compound and similar compounds?
A: Initial studies indicated that this compound and related compounds suffered from limitations in uptake and exposure in vivo due to metabolic instability of side groups interacting with the JAK3 selectivity pocket []. To address this, researchers explored modifications to the compound structure, including conjugation to macrolide scaffolds with medium chain linkers. This strategy successfully stabilized the compounds, improved their transport to organs, and prolonged their tissue half-lives while preserving JAK3 affinity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





